molecular formula C27H28N4O3 B11585878 (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide

Cat. No.: B11585878
M. Wt: 456.5 g/mol
InChI Key: HRGRPKXVTMAHBV-FBMGVBCBSA-N
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Description

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a cyano group, and a cyclopentylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butylphenoxy group: This step often involves a nucleophilic substitution reaction.

    Addition of the cyano group: This can be done using a cyanation reaction.

    Formation of the cyclopentylamide moiety: This step typically involves an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide

InChI

InChI=1S/C27H28N4O3/c1-27(2,3)19-11-13-21(14-12-19)34-25-22(26(33)31-15-7-6-10-23(31)30-25)16-18(17-28)24(32)29-20-8-4-5-9-20/h6-7,10-16,20H,4-5,8-9H2,1-3H3,(H,29,32)/b18-16+

InChI Key

HRGRPKXVTMAHBV-FBMGVBCBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCC4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCC4

Origin of Product

United States

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